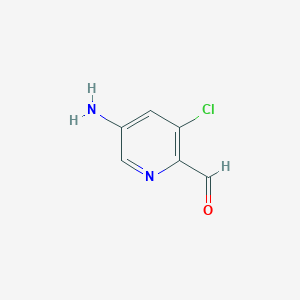

5-Amino-3-chloropicolinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O |

|---|---|

Molecular Weight |

156.57 g/mol |

IUPAC Name |

5-amino-3-chloropyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H5ClN2O/c7-5-1-4(8)2-9-6(5)3-10/h1-3H,8H2 |

InChI Key |

ZYXVATFIKQARJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C=O)N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 5 Amino 3 Chloropicolinaldehyde

Reactivity at the Aldehyde Functionality

The aldehyde group in 5-Amino-3-chloropicolinaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions and Their Derivatives

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. youtube.com

The stereochemical outcome of this addition is significant. If the two groups attached to the carbonyl are different, as they are in this compound, the reaction creates a new chiral center. The final configuration depends on which face of the trigonal planar carbonyl group the nucleophile attacks. libretexts.org A wide array of nucleophiles, including Grignard reagents and organolithium compounds, can participate in these reactions, leading to the formation of secondary alcohols. The irreversibility of additions with strong bases like Grignard reagents and hydrides is a key consideration in synthetic design. masterorganicchemistry.com

Condensation Reactions, Including Schiff Base Formation

Condensation reactions involving the aldehyde group are a cornerstone of the reactivity of this compound. These reactions, particularly the formation of Schiff bases (imines), are widely utilized in synthetic chemistry. researchgate.netresearchgate.net Schiff bases are formed through the reaction of the aldehyde with primary amines under acid or base catalysis, or with the application of heat. ajrconline.org The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the characteristic C=N double bond of the imine. nih.gov

The stability and reactivity of the resulting Schiff base can be influenced by the nature of the substituents. Aromatic aldehydes generally form more stable and effective Schiff bases compared to their aliphatic counterparts. researchgate.net These compounds are not merely synthetic intermediates; they often exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netajrconline.org The versatility of Schiff bases is further highlighted by their use as ligands for the synthesis of metal complexes, which also have significant applications. ajrconline.orgscience.gov

Table 1: Examples of Condensation Reactions

| Reactant with this compound | Product Type | Reaction Conditions |

|---|---|---|

| Primary Amine (e.g., Aniline) | Schiff Base (Imine) | Acid or base catalysis, often with heating ajrconline.org |

| Hydrazine | Hydrazone | Mildly acidic conditions |

| Hydroxylamine (B1172632) | Oxime | Mildly acidic conditions |

| Semicarbazide | Semicarbazone | Mildly acidic conditions |

Chemoselective Oxidation and Reduction Pathways

The aldehyde group can be selectively oxidized or reduced to yield other important functional groups.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. evitachem.com Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. evitachem.com Milder and more chemoselective methods have also been developed. For instance, the use of trichloroisocyanuric acid in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) allows for the efficient oxidation of aldehydes to carboxylic acids at room temperature without over-oxidation. nih.gov

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. evitachem.com This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comevitachem.com Sodium cyanoborohydride is a weaker reducing agent that can be used for the reductive amination of ketones to amines, a process that proceeds through an imine intermediate. youtube.com

Table 2: Chemoselective Redox Reactions of the Aldehyde Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Potassium Permanganate evitachem.com | 5-Amino-3-chloropicolinic acid |

| Oxidation | Trichloroisocyanuric acid/TEMPO nih.gov | 5-Amino-3-chloropicolinic acid |

| Reduction | Sodium Borohydride evitachem.com | (5-Amino-3-chloropyridin-2-yl)methanol |

| Reduction | Lithium Aluminum Hydride evitachem.com | (5-Amino-3-chloropyridin-2-yl)methanol |

Reactivity of the Amino Group

The amino group at the 5-position of the pyridine (B92270) ring is a key site for derivatization and plays a crucial role in modifying the molecule's properties and in constructing more complex heterocyclic systems.

Amine-Based Derivatization Strategies

The amino group, being nucleophilic, can undergo a variety of derivatization reactions. These modifications are often employed to enhance the volatility and stability of the compound for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), or to introduce new functionalities. sigmaaldrich.comthermofisher.com

Common derivatization techniques include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens of the amino group with a silyl (B83357) group. sigmaaldrich.comthermofisher.com MTBSTFA derivatives are known to be more stable and less sensitive to moisture. sigmaaldrich.com

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides.

Alkylation: Alkylation of the amino group can introduce alkyl substituents.

Reaction with Chloroformates: Reagents like pentafluorobenzyl chloroformate (PFBCF) can be used to derivatize amino groups for sensitive detection by methods like electron capture negative ionization mass spectrometry. nih.gov

These derivatization strategies are crucial in various fields. For example, in medicinal chemistry, modifying the amino group can lead to the synthesis of new compounds with altered biological activities. nih.gov

Participation in Intramolecular Cyclization Reactions

The presence of both an amino group and a reactive aldehyde on the same pyridine ring opens up possibilities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often key steps in the synthesis of complex, biologically active molecules.

For instance, the amino group can act as a nucleophile, attacking an electrophilic center generated from or introduced onto a substituent at the adjacent position (C4 or C6), or even at the aldehyde group itself under specific conditions. This can lead to the formation of fused pyrimidines, imidazoles, or other heterocyclic structures. Such reactions are analogous to well-established multicomponent reactions like the Biginelli reaction, where an amine, a β-ketoester, and an aldehyde condense to form dihydropyrimidines. nih.gov The amino group in this compound can similarly participate as the amine component in the construction of fused ring systems. The synthesis of pyrrolo[2,3-d]pyrimidines, for example, often involves the cyclization of appropriately substituted pyrimidines where an amino group is a key participant. researchgate.net

Advanced Synthetic Applications of 5 Amino 3 Chloropicolinaldehyde As a Building Block

Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries

Similarly, no studies have been published that describe strategies for employing 5-Amino-3-chloropicolinaldehyde in diversity-oriented synthesis (DOS) or for the creation of combinatorial libraries. While the principles of DOS often rely on building blocks with multiple reactive handles to generate skeletal diversity, the application of these principles to this specific aldehyde has not been reported. There are no available data on reaction pathways, scaffold development, or the generation of compound libraries originating from this compound.

Computational and Theoretical Investigations of this compound

Despite a thorough search of available scientific literature, no specific computational or theoretical studies focusing on the chemical compound this compound were found.

The requested detailed analysis, including quantum chemical calculations for electronic structure, frontier molecular orbital (FMO) analysis, electrostatic potential mapping, and the elucidation of reaction mechanisms through computational modeling, does not appear to be published in the accessible domain. Consequently, it is not possible to provide the specific data tables, research findings, and detailed discussions as outlined in the user's request.

The user's specified outline requires in-depth computational data that is typically generated through dedicated research projects. This includes:

Computational and Theoretical Investigations

In Silico Studies of Molecular Interactions and Conformational Analysis:This involves using computational methods to study how 5-Amino-3-chloropicolinaldehyde might interact with other molecules, such as biological macromolecules, and to determine its stable three-dimensional shapes (conformers).

Without any primary or secondary sources reporting these specific computational investigations for this compound, the generation of a scientifically accurate and informative article as per the requested structure and content is not feasible.

Ligand-Target Interactions in Mechanistic Studies

While specific mechanistic studies involving this compound are not extensively documented in publicly available literature, the principles of ligand-target interactions for substituted pyridines are well-established and can be extrapolated. Pyridine (B92270) and its derivatives are common motifs in pharmaceuticals and other biologically active compounds, largely due to the coordination ability of the pyridine nitrogen and the potential for various non-covalent interactions. unibo.it

Computational techniques such as molecular docking are instrumental in predicting how a ligand like this compound might bind to a biological target, such as an enzyme or receptor. These simulations can identify potential binding poses and estimate the binding affinity. For instance, studies on other pyridine derivatives have successfully used molecular docking to understand their interaction with target proteins. nih.gov The amino and chloro substituents on the pyridine ring of this compound, along with the aldehyde group, would be expected to play a crucial role in defining its interaction profile. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the aldehyde group can act as hydrogen bond acceptors. The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Natural Bond Orbital (NBO) analysis is another theoretical method that can shed light on the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net Such analyses on related pyridine structures can help in understanding the electronic properties that govern the reactivity and interaction potential of this compound.

The following table summarizes the types of potential intermolecular interactions that this compound could form with a biological target, based on the functional groups present in the molecule.

| Functional Group | Potential Interaction Type | Role in Binding |

| Pyridine Nitrogen | Hydrogen Bond Acceptor, Metal Coordination | Anchoring the ligand in the binding pocket. |

| Amino Group | Hydrogen Bond Donor | Forming specific interactions with acceptor sites. |

| Aldehyde Group | Hydrogen Bond Acceptor, Nucleophilic Attack Target | Participating in polar interactions and potential covalent bond formation. |

| Chlorine Atom | Halogen Bonding, Hydrophobic Interactions | Contributing to binding affinity and specificity. |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Enhancing binding through interactions with aromatic residues. |

This table is generated based on the general principles of molecular interactions and data from related pyridine derivatives.

Conformational Preferences and Stereochemical Implications

The conformational flexibility of a molecule is a critical determinant of its biological activity, as it dictates the three-dimensional shape that can be recognized by a target. ijpsr.com For this compound, the primary source of conformational freedom is the rotation around the single bond connecting the aldehyde group to the pyridine ring.

Theoretical studies on related picolinaldehydes, such as 2-formylpyridine, have utilized methods like Density Functional Theory (DFT) to investigate conformational preferences. researchgate.net These studies often involve calculating the potential energy surface as a function of the dihedral angle between the pyridine ring and the aldehyde group to identify the most stable conformers. For 2-formylpyridine, a planar conformation is generally found to be the most stable. researchgate.net It is reasonable to infer that this compound would also favor a largely planar conformation due to the stabilizing effects of conjugation between the pyridine ring and the aldehyde group.

The presence of the amino and chloro substituents may introduce subtle influences on the conformational equilibrium. Intramolecular hydrogen bonding between the amino group and the aldehyde oxygen, or steric repulsion involving the chloro group, could affect the rotational barrier and the relative energies of different conformers. Detailed quantum chemical calculations would be necessary to quantify these effects.

The stereochemical implications for this compound are primarily related to its conformational isomerism, as it does not possess a chiral center. The different stable conformers could potentially exhibit different binding modes and affinities for a biological target. Understanding the energy landscape of these conformers is therefore important for a comprehensive structure-activity relationship study.

Below is a table summarizing the key conformational features that would be relevant to investigate for this compound, based on studies of analogous compounds.

| Conformational Feature | Computational Method | Expected Outcome for this compound |

| Rotational Barrier of Aldehyde Group | DFT, Potential Energy Scan | Identification of the energy barrier for rotation around the C-C bond. |

| Stable Conformers | DFT Optimization | Prediction of the most stable planar or near-planar conformations. |

| Influence of Substituents | Quantum Chemical Calculations | Elucidation of the electronic and steric effects of the amino and chloro groups on conformational preference. |

| Intramolecular Interactions | NBO Analysis | Assessment of potential intramolecular hydrogen bonding or other stabilizing interactions. |

This table outlines a theoretical approach to understanding the conformational behavior of this compound based on established computational methodologies for similar molecules.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Functionalized Picolinaldehydes

The future synthesis of 5-Amino-3-chloropicolinaldehyde and other functionalized picolinaldehydes will likely focus on efficiency, selectivity, and sustainability. Current methods for preparing pyridine (B92270) aldehydes often involve the oxidation of the corresponding methyl or hydroxymethyl pyridines. wikipedia.org For a molecule like this compound, a key challenge will be the selective functionalization of the pyridine ring.

Future synthetic strategies may include:

Late-Stage Functionalization: Developing methods to introduce the amino and chloro groups onto a pre-existing picolinaldehyde scaffold. This approach, if successful, could provide a more convergent and flexible route to a variety of substituted picolinaldehydes.

Catalytic C-H Activation: Exploring transition-metal catalyzed reactions to directly introduce the aldehyde, amino, or chloro groups onto the pyridine ring, minimizing the need for pre-functionalized starting materials and reducing waste.

Flow Chemistry: Utilizing microreactor technology to enable safer and more efficient synthesis, particularly for reactions involving hazardous reagents or intermediates. This could also allow for precise control over reaction parameters, leading to higher yields and purities.

Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations

The interplay of the aldehyde, amino, and chloro substituents on the pyridine ring of this compound is expected to give rise to unique reactivity. The aldehyde group is a versatile handle for various transformations, including condensations, oxidations, and reductions. wikipedia.org The electronic nature of the substituents will modulate the reactivity of both the aldehyde and the pyridine ring itself.

Future research in this area could focus on:

Novel Condensation Reactions: Investigating the condensation of this compound with a wide range of amines and active methylene (B1212753) compounds to generate novel Schiff bases and other heterocyclic systems. These products could be of interest as ligands for coordination chemistry or as scaffolds for medicinal chemistry.

Catalytic Activity: Exploring the potential of this compound and its derivatives to act as catalysts or ligands in organic transformations. The pyridine nitrogen and the amino group could coordinate to metal centers, creating novel catalytic species.

Polymerization and Oligomerization: Investigating the ability of this functionalized picolinaldehyde to undergo self-condensation or co-polymerization with other monomers to create novel polymers with interesting electronic and material properties.

Integration into Advanced Materials Science and Engineering

Picolinaldehyde derivatives have shown promise in the development of advanced materials. The ability of the pyridine nitrogen to coordinate with metal ions makes them excellent building blocks for metal-organic frameworks (MOFs) and coordination polymers. The specific substitution pattern of this compound could lead to materials with tailored properties.

Potential applications in materials science include:

Luminescent Materials: The extended π-system of the pyridine ring, coupled with the electronic influence of the substituents, could lead to the development of new fluorescent or phosphorescent materials for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).

Chemosensors: The aldehyde and amino groups can act as binding sites for specific analytes. Materials incorporating this compound could be designed to selectively detect metal ions, anions, or small organic molecules through changes in their optical or electronic properties.

Functional Polymers: Incorporation of this monomer into polymer chains could lead to materials with enhanced thermal stability, conductivity, or ion-binding capabilities, finding use in membranes, coatings, and electronic devices.

Expansion of Applicability in Interdisciplinary Chemical Research Initiatives

The unique structure of this compound makes it a candidate for a wide range of interdisciplinary research projects. Its potential to interact with biological systems, form complex structures, and participate in a variety of chemical reactions opens up numerous avenues for exploration.

Future interdisciplinary research could involve:

Medicinal Chemistry: While avoiding specific dosage information, the general scaffold of functionalized pyridines is prevalent in many pharmaceuticals. Future research could explore the synthesis of derivatives of this compound as potential lead compounds for drug discovery programs, targeting a variety of diseases.

Supramolecular Chemistry: The directional hydrogen bonding capabilities of the amino group and the coordinating ability of the pyridine nitrogen could be exploited to construct complex, self-assembled supramolecular architectures with potential applications in encapsulation, catalysis, and molecular recognition.

Computational Chemistry: Theoretical studies, such as Density Functional Theory (DFT), can be employed to predict the reactivity, electronic properties, and spectroscopic signatures of this compound and its derivatives. researchgate.net These computational insights can guide synthetic efforts and help in the rational design of new materials and molecules with desired functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.